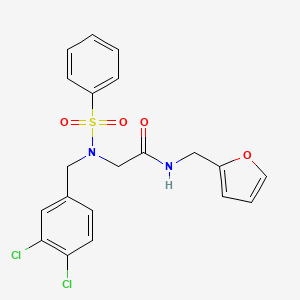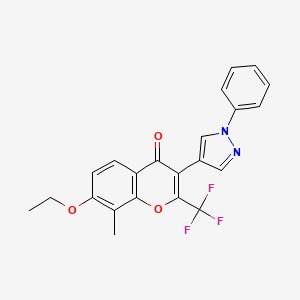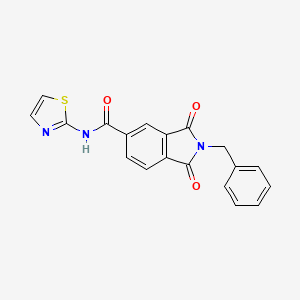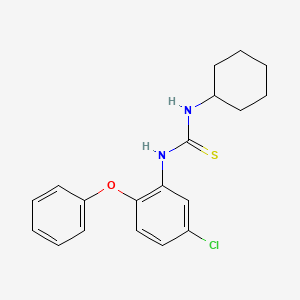
N~2~-(3,4-dichlorobenzyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
“N~2~-(3,4-dichlorobenzyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide” is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a dichlorobenzyl group, a furan-2-ylmethyl group, and a phenylsulfonyl group attached to the glycinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~-(3,4-dichlorobenzyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Glycinamide Backbone: Starting with glycine, the amide bond is formed using reagents like carbodiimides or acid chlorides.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the glycinamide with 3,4-dichlorobenzyl chloride under basic conditions.
Attachment of the Furan-2-ylmethyl Group: This can be achieved through nucleophilic substitution reactions.
Addition of the Phenylsulfonyl Group: The final step involves sulfonylation using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new drugs targeting specific pathways.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of “N~2~-(3,4-dichlorobenzyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(3,4-dichlorobenzyl)-N-(furan-2-ylmethyl)glycinamide
- N~2~-(phenylsulfonyl)glycinamide
- N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
The presence of both the dichlorobenzyl and phenylsulfonyl groups in “N~2~-(3,4-dichlorobenzyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide” makes it unique compared to other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4S/c21-18-9-8-15(11-19(18)22)13-24(29(26,27)17-6-2-1-3-7-17)14-20(25)23-12-16-5-4-10-28-16/h1-11H,12-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLNSVIOMKZGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-dichloro-3-thienyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B3704587.png)
![3-[[2-Methoxy-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B3704589.png)
![ethyl 1-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B3704591.png)

![N~2~-benzyl-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3704606.png)

![4-bromo-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3704616.png)
![N-[4-iodo-2-(propan-2-yl)phenyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B3704617.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B3704618.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3704622.png)

![methyl 4-[(4-fluorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B3704641.png)
![3-bromo-N-[2-(1-naphthyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B3704654.png)
![3-(2-furoylamino)phenyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3704658.png)
